molecular formula C18H14Cl2N2O3S2 B2717276 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide CAS No. 895449-86-2

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide

Cat. No.: B2717276
CAS No.: 895449-86-2
M. Wt: 441.34
InChI Key: XHDQKWZMBRLIEN-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the thiazole ring and a tosylacetamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and suitable solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt fungal cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide is unique due to the presence of the 2,4-dichlorophenyl group, which may enhance its biological activity and specificity compared to other similar compounds. The combination of the thiazole ring and the tosylacetamide moiety also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-11-2-5-13(6-3-11)27(24,25)10-17(23)22-18-21-16(9-26-18)14-7-4-12(19)8-15(14)20/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDQKWZMBRLIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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